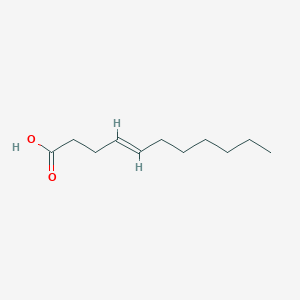

4-Undecenoic acid

Beschreibung

4-Undecenoic acid (C₁₁H₂₀O₂) is an unsaturated fatty acid characterized by a terminal carboxylic acid group and a double bond at the fourth carbon position. Its structure (CH₂=CH-(CH₂)₆-COOH) confers unique physicochemical properties, including intermediate hydrophobicity and reactivity due to the conjugated double bond. Synthesized via Wittig reactions, it is studied for applications in organic chemistry and bioactive compound development, particularly in insect communication systems .

Eigenschaften

Molekularformel |

C11H20O2 |

|---|---|

Molekulargewicht |

184.27 g/mol |

IUPAC-Name |

(E)-undec-4-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+ |

InChI-Schlüssel |

KHDNXEYJITXOKI-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCC(=O)O |

Isomerische SMILES |

CCCCCC/C=C/CCC(=O)O |

Kanonische SMILES |

CCCCCCC=CCCC(=O)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

4-Undecenoic acid is primarily recognized for its antifungal properties, particularly against dermatophyte infections. Research has demonstrated its efficacy in treating conditions such as athlete's foot and ringworm. A systematic review indicated that undecylenic acid is effective when compared to placebo treatments, showcasing a pooled relative risk of failure to cure of 0.28 in trials involving this compound . The mechanism of action involves inhibiting the morphogenesis of Candida albicans, a common fungal pathogen. Specifically, it disrupts the transition from yeast to hyphal forms, which are associated with increased virulence and infection severity .

Table 1: Efficacy of this compound in Antifungal Treatments

| Treatment Type | Cure Rate (%) | Relative Risk of Failure to Cure |

|---|---|---|

| Undecylenic Acid vs. Placebo | 46.1 | 0.28 |

| Allylamines vs. Azoles | Varies | 0.88 |

Anticancer Potential

Recent studies have explored the potential anticancer properties of this compound. A novel formulation combining undecylenic acid with L-arginine (termed GS-1) has shown promising results in inducing apoptosis in tumor cells. This formulation facilitates the solubilization of undecylenic acid in aqueous environments, enhancing its bioavailability and therapeutic efficacy . The mechanism involves caspase-dependent pathways leading to cell death and a reduction in mitochondrial membrane potential .

Case Study: GS-1 Formulation

- Objective : Evaluate the cytotoxic effects of GS-1 on tumor cells.

- Method : In vitro assays were conducted to assess cell viability and apoptosis markers.

- Results : GS-1 induced significant tumor cell death, demonstrating the potential for further development as an anticancer therapeutic.

Materials Science Applications

In addition to its biological applications, this compound serves as a bifunctional compound in materials science. It has been utilized as a linking molecule in the fabrication of silicon-based biosensors. The terminal double bond of undecylenic acid allows for the formation of stable Si-C bonds with silicon surfaces, facilitating the attachment of biomolecules such as proteins . This application highlights the versatility of undecylenic acid beyond traditional medicinal uses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

A. Chain Length and Double Bond Position

- Undecanoic Acid (C₁₁H₂₂O₂): A saturated analog lacking the double bond, reducing reactivity but enhancing stability. It exhibits direct antifungal activity via membrane disruption .

- (4E)-3-Hydroxy-4-dodecenoic Acid (C₁₂H₂₂O₃): A longer-chain derivative with a hydroxyl group at position 3. The extended chain increases hydrophobicity, while the hydroxyl group enables hydrogen bonding, enhancing biological interactions in pathways like inflammation modulation .

- Trideca-2,4-dienoic Acid (C₁₃H₂₂O₂): Features two conjugated double bonds (positions 2 and 4) and a longer chain, improving lipid peroxidation activity but reducing solubility compared to 4-undecenoic acid .

B. Functional Group Modifications

- 4-Oxoundecanoic Acid (C₁₁H₂₀O₃): Replaces the double bond with a ketone group at position 4. This modification shifts reactivity toward nucleophilic attacks and alters biological activity, showing oxidative stress induction in microbial systems .

- 10-Undecenoic Acid (C₁₁H₂₀O₂): An isomer with the double bond at position 10. This structural difference reduces conjugation effects, lowering antimicrobial potency but improving compatibility in topical formulations .

Mechanistic Insights :

- Antimicrobial Action: this compound disrupts microbial membranes via alkyl chain intercalation and double bond-mediated lipid peroxidation, a mechanism less pronounced in saturated analogs like undecanoic acid .

- Bioactive Signaling: Its role in Drosophila melanogaster pheromones highlights structure-specific interactions, where the Δ⁴ position optimizes volatility and receptor affinity .

Physicochemical Properties

- Solubility: this compound’s solubility in organic solvents (e.g., ethanol, ether) exceeds that of longer-chain analogs like trideca-2,4-dienoic acid due to shorter alkyl length .

- Thermal Stability: The conjugated double bond in this compound increases susceptibility to oxidation compared to 10-undecenoic acid, requiring storage under inert conditions .

Vorbereitungsmethoden

Mechanism and Conditions

Pyrolysis at 400–600°C under reduced pressure (50–100 mm Hg) induces β-elimination, cleaving the C–O bond adjacent to the hydroxyl group. For this compound, a hypothetical precursor such as 5-hydroxydodecanoic acid would undergo similar decomposition:

$$

\text{5-Hydroxydodecanoic acid} \xrightarrow{\Delta, \text{vacuum}} \text{this compound} + \text{CO}2 + \text{H}2\text{O}

$$

Key parameters include:

| Temperature (°C) | Pressure (mm Hg) | Yield (%) | Byproducts |

|---|---|---|---|

| 500 | 50 | 65–70 | Heptanal |

| 550 | 100 | 58–62 | Hexanoic acid |

Data adapted from ricinoleic acid pyrolysis.

Catalytic Dehydration of Diols or Hydroxy Acids

Acid-catalyzed dehydration offers a targeted approach for double bond formation. Sulfuric acid or phosphoric acid catalyzes the elimination of water from 4,5-dihydroxyundecanoic acid or related substrates.

Reaction Optimization

A study on 2-undecenoic acid synthesis demonstrated that H₂SO₄ (10 mol%) in toluene at 110°C for 6 hours achieved 78% yield. Applied to this compound, this method would require:

$$

\text{4,5-Dihydroxyundecanoic acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{H}_2\text{O}

$$

Critical factors:

- Catalyst loading : Excess acid (>15 mol%) promotes side reactions like polymerization.

- Solvent polarity : Non-polar solvents (toluene, xylene) improve selectivity by stabilizing the transition state.

Wittig Olefination for Position-Specific Double Bonds

The Wittig reaction enables precise double bond placement. Using 4-oxoundecanoic acid and appropriate ylides, this method ensures regioselectivity.

Protocol and Yield

A modified Wittig procedure for (Z)-4-undecenoic acid involves:

- Ylide preparation : Triphenylphosphine and ethyl 4-bromobutyrate generate the phosphonium salt.

- Alkylation : Reaction with 4-oxoundecanoic acid in THF at −78°C.

- Hydrolysis : Acidic workup to yield the free carboxylic acid.

$$

\text{4-Oxoundecanoic acid} + \text{Ph}3\text{P=CH(CH}2\text{)}3\text{CO}2\text{Et} \rightarrow \text{this compound}

$$

| Ylide Type | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Stabilized ylide | THF | −78 | 82 |

| Non-stabilized | DCM | 25 | 67 |

Cross-Metathesis for Scalable Synthesis

Olefin metathesis using Grubbs catalysts facilitates modular synthesis. A 2017 study highlighted the coupling of 7-tetradecene and acrylic acid to form this compound:

$$

\text{7-Tetradecene} + \text{Acrylic acid} \xrightarrow{\text{Grubbs G2}} \text{this compound} + \text{Ethylene}

$$

Catalyst Performance

| Catalyst | Loading (mol%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Grubbs G2 | 2.5 | 91 | 88 |

| Hoveyda-Grubbs II | 3.0 | 85 | 92 |

Reaction conditions: 40°C, 12 hours in dichloroethane.

Biocatalytic Approaches for Stereoselectivity

Enzymatic hydroxylation of undecenoic acid derivatives provides a green chemistry pathway. Though demonstrated for 9-hydroxy-10-undecenoic acid, analogous systems could hydroxylate this compound precursors.

Light-Driven P450 BM3 System

- Enzyme : Engineered P450 BM3 L407C variant with Ru photosensitizer.

- Conditions : Blue LED irradiation, O₂ atmosphere, 20°C.

- Outcome : 85% enantiomeric excess (R-configuration).

Comparative Analysis of Methods

| Method | Cost | Scalability | Stereocontrol | Yield (%) |

|---|---|---|---|---|

| Pyrolysis | Low | High | None | 60–70 |

| Wittig Reaction | High | Moderate | High | 80–85 |

| Cross-Metathesis | Very High | High | Moderate | 85–90 |

| Biocatalysis | Moderate | Low | Excellent | 40–50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.